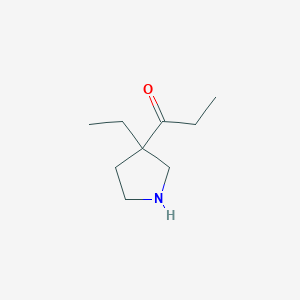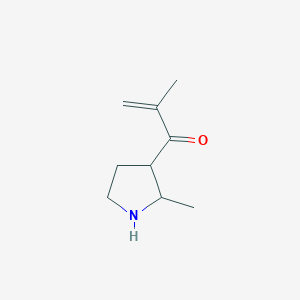
2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino, ethyl, oxo, and nitrile functional groups makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate. The reaction proceeds through a multi-step process, including condensation, cyclization, and dehydration steps. The reaction conditions often require heating and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
- 2-amino-5-[2-(methylthio)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
Uniqueness
2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which provides a distinct reactivity profile
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
5-amino-2-ethyl-3-hydroxy-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-2-5-6(11)4(3-8)7(9)10-5/h5,11H,2H2,1H3,(H2,9,10) |
Clave InChI |
MUIKFKFEHNMYHI-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=C(C(=N1)N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-[4-(methylsulfonyl)phenyl]ethanol](/img/structure/B13165464.png)


![Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13165491.png)









